molecular formula C7H3Cl3O2 B2442749 2,5-Dichlorophenyl chloroformate CAS No. 1160219-66-8

2,5-Dichlorophenyl chloroformate

Cat. No.: B2442749
CAS No.: 1160219-66-8
M. Wt: 225.45
InChI Key: IWBVVKMRLNSDNC-UHFFFAOYSA-N
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Description

2,5-Dichlorophenyl chloroformate is an organic compound with the molecular formula C7H3Cl3O2. It is a derivative of phenyl chloroformate, where the phenyl ring is substituted with two chlorine atoms at the 2 and 5 positions. This compound is used as a reagent in organic synthesis, particularly in the preparation of carbamates and carbonates.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dichlorophenyl chloroformate can be synthesized through the reaction of 2,5-dichlorophenol with phosgene (COCl2). The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction is as follows:

C6H3Cl2OH+COCl2C7H3Cl3O2+HClC6H3Cl2OH + COCl2 → C7H3Cl3O2 + HCl C6H3Cl2OH+COCl2→C7H3Cl3O2+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichlorophenyl chloroformate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: Reacts with amines to form carbamates.

    Esterification: Reacts with alcohols to form carbonates.

    Acylation: Reacts with carboxylic acids to form mixed anhydrides.

Common Reagents and Conditions

    Amines: For carbamate formation, reactions are typically conducted in the presence of a base to absorb the HCl produced.

    Alcohols: For carbonate formation, reactions are also conducted in the presence of a base.

    Carboxylic Acids: For mixed anhydride formation, reactions are conducted under anhydrous conditions to prevent hydrolysis.

Major Products

    Carbamates: Formed from the reaction with amines.

    Carbonates: Formed from the reaction with alcohols.

    Mixed Anhydrides: Formed from the reaction with carboxylic acids.

Scientific Research Applications

2,5-Dichlorophenyl chloroformate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of carbamates and carbonates.

    Biology: Utilized in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Used in the production of polymers and other materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Phenyl chloroformate: Lacks the chlorine substituents on the phenyl ring.

    4-Chlorophenyl chloroformate: Has a single chlorine substituent at the 4 position.

    Methyl chloroformate: Contains a methyl group instead of a phenyl ring.

Uniqueness

2,5-Dichlorophenyl chloroformate is unique due to the presence of two chlorine atoms on the phenyl ring, which can influence its reactivity and the properties of the products formed. This makes it a valuable reagent in specific synthetic applications where these properties are desired.

Properties

IUPAC Name

(2,5-dichlorophenyl) carbonochloridate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3O2/c8-4-1-2-5(9)6(3-4)12-7(10)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWBVVKMRLNSDNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)OC(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160219-66-8
Record name 2,5-dichlorophenyl chloroformate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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